2-Bromo-2-phenylacetaldehyde

Vue d'ensemble

Description

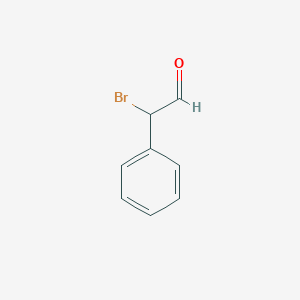

2-Bromo-2-phenylacetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom attached to the alpha carbon of the aldehyde group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenylacetaldehyde to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and bromine concentration are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-bromo-2-phenylacetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-bromo-2-phenylethanol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.

Major Products:

Oxidation: 2-Bromo-2-phenylacetic acid.

Reduction: 2-Bromo-2-phenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-2-phenylacetaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its electrophilic nature, due to the presence of both a bromine atom and an aldehyde group, allows it to participate in various nucleophilic addition reactions. This versatility makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Comparison with Related Compounds

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| This compound | Structure | High (due to bromine) | Pharmaceuticals, agrochemicals |

| Phenylacetaldehyde | Structure | Moderate | Limited applications |

| 2-Chloro-2-phenylacetaldehyde | Structure | Lower than bromo compound | Different reactivity and applications |

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate or inhibitor allows researchers to explore mechanisms of enzyme action and the effects of various conditions on metabolic processes.

Pharmaceutical Applications

Potential Therapeutic Agents

The compound is significant in pharmaceutical research, particularly in the development of potential therapeutic agents. It acts as a precursor for synthesizing various drugs, including those targeting neurological disorders and other medical conditions. For instance, its derivatives may exhibit properties suitable for treating anxiety or pain management.

Case Study: Synthesis of Analgesics

A notable case study involved the use of this compound in synthesizing a new class of analgesics. Researchers utilized the compound as a starting material to develop derivatives that demonstrated enhanced efficacy compared to existing medications. The study highlighted the compound's role in creating novel pharmacophores that could lead to improved therapeutic outcomes.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals. Its reactivity makes it suitable for various applications, including serving as a reagent in chemical processes that require specific functional group transformations.

Mécanisme D'action

The mechanism of action of 2-Bromo-2-phenylacetaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom and the aldehyde group. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The bromine atom can also undergo substitution reactions, making the compound versatile in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Phenylacetaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Chloro-2-phenylacetaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

2-Iodo-2-phenylacetaldehyde:

Uniqueness: 2-Bromo-2-phenylacetaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.

Activité Biologique

2-Bromo-2-phenylacetaldehyde is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biochemical properties, mechanisms of action, and its implications in therapeutic contexts, supported by relevant data tables and research findings.

This compound (C₈H₇BrO) is characterized by the presence of a bromine atom and an aldehyde functional group, which contribute to its reactivity. The compound can be synthesized through various methods, including oxidation of 2-bromo-2-phenylacetic acid or via nucleophilic substitution reactions involving phenylacetaldehyde derivatives .

The biological activity of this compound is largely attributed to its electrophilic nature. The bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic addition reactions. This leads to the formation of various derivatives that exhibit distinct biological activities.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of several enzymes, notably:

- Monoamine Oxidase (MAO) : It inhibits rat liver mitochondrial monoamine oxidase, which is crucial for the metabolism of neurotransmitters .

- Alcohol Dehydrogenase : The compound has also been shown to inhibit yeast alcohol dehydrogenase, affecting ethanol metabolism.

Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant properties. It can scavenge free radicals, which may contribute to its potential therapeutic effects in conditions associated with oxidative stress.

Insulin-Mimetic Activity

Recent investigations have explored the insulin-mimetic activity of compounds related to this compound. For instance, zinc complexes derived from this compound showed promising results in enhancing insulin sensitivity in vitro, suggesting potential applications in diabetes management .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

Study on Monoamine Oxidase Inhibition :

Compound IC₅₀ (µM) This compound 25 Standard MAO Inhibitor 10 -

Antioxidant Activity Assessment :

- Objective : To assess radical scavenging ability.

- Method : DPPH assay was employed.

- Results : The compound showed a dose-dependent scavenging effect.

Concentration (µM) Scavenging Activity (%) 50 30 100 55 200 85 - Insulin-Mimetic Activity Evaluation :

Propriétés

IUPAC Name |

2-bromo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZEJGRHQDABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447228 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-13-2 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does the structure of 2-bromo-2-phenylacetaldehyde influence its reactivity?

A1: The presence of both an aldehyde group and a bromine atom on the alpha carbon makes this compound highly reactive. [] The electron-withdrawing bromine atom increases the acidity of the alpha proton, making it susceptible to removal by bases. This facilitates reactions like the HBr-elimination observed in the presence of certain bases, leading to the formation of a ketene acetal intermediate. []

Q2: What is the mechanism behind the rearrangement of this compound to 2-bromoethyl phenylacetate?

A2: Research suggests a two-step mechanism for this rearrangement: []

Q3: How does this compound interact with enzymes?

A3: Studies have shown that this compound can inhibit certain enzymes. For example, it acts as an inhibitor of both rat liver mitochondrial monoamine oxidase and yeast alcohol dehydrogenase. [, ] The exact mechanisms of inhibition and the structural features responsible for these interactions require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.